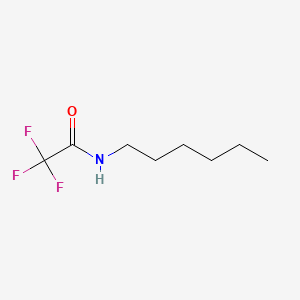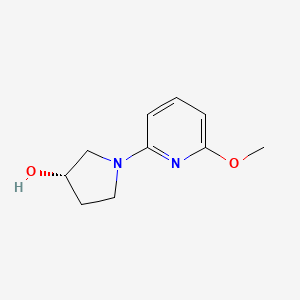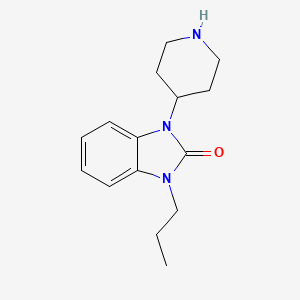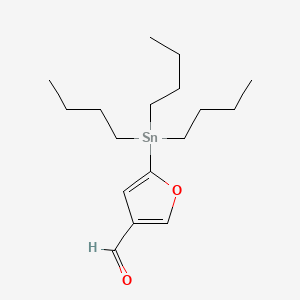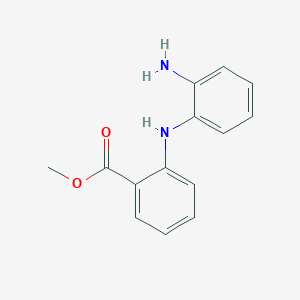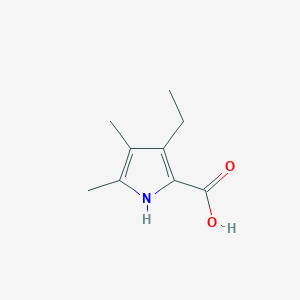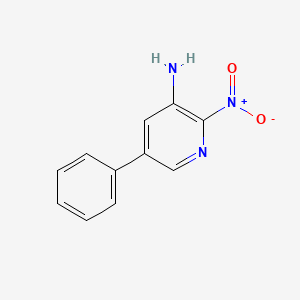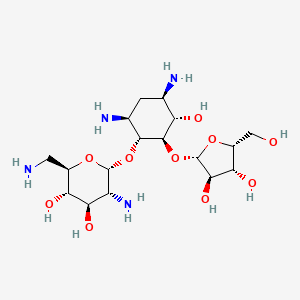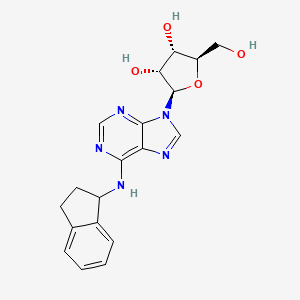
N-(2,3-Dihydro-1H-inden-1-yl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydro-1H-inden-1-yl)adenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biological processes This compound is characterized by the substitution of the N6 position of adenosine with a 1-indanyl group, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-1-yl)adenosine typically involves the alkylation of adenosine at the N6 position. One common method is the aromatic nucleophilic substitution (S_NAr) reaction, where adenosine is reacted with an electrophilic indanyl derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dihydro-1H-inden-1-yl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the indanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the indanyl group.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted adenosine derivatives with different functional groups at the N6 position.
Aplicaciones Científicas De Investigación
N-(2,3-Dihydro-1H-inden-1-yl)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on chemical reactivity.
Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery and development.
Mecanismo De Acción
N-(2,3-Dihydro-1H-inden-1-yl)adenosine exerts its effects primarily through the activation of adenosine receptors, particularly the A1 and A2A subtypes . The binding of the compound to these receptors leads to the modulation of intracellular signaling pathways, including the inhibition of adenylyl cyclase, reduction of cyclic AMP levels, and activation of potassium channels . These actions result in various physiological effects, such as vasodilation, anti-inflammatory responses, and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
N6-Cyclopentyladenosine: Another adenosine derivative with a cyclopentyl group at the N6 position, known for its high affinity for A1 adenosine receptors.
N6-Benzyladenosine: Features a benzyl group at the N6 position and is studied for its cardiovascular effects.
N6-Phenylisopropyladenosine: Contains a phenylisopropyl group and is used in research on adenosine receptor pharmacology.
Uniqueness
N-(2,3-Dihydro-1H-inden-1-yl)adenosine is unique due to the presence of the indanyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with adenosine receptors, leading to potentially different pharmacological profiles compared to other N6-substituted adenosine derivatives .
Propiedades
Fórmula molecular |
C19H21N5O4 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-inden-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12?,13-,15-,16-,19-/m1/s1 |
Clave InChI |
FSKMJUWPFLDDRS-XTMLTMLVSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
SMILES canónico |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


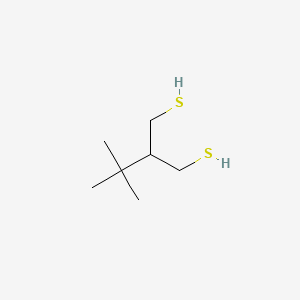
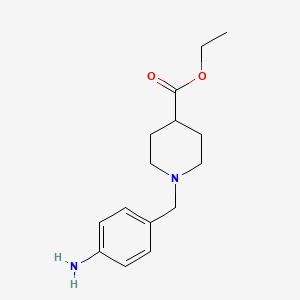
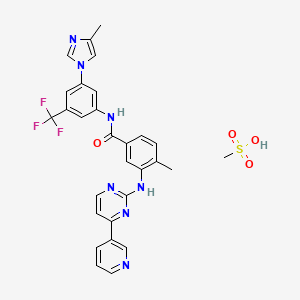
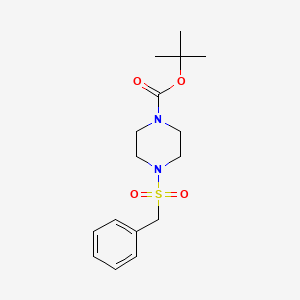
![13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8743579.png)
![3-benzyl-2-hydroxy-3H-imidazo[4,5-b]pyridine](/img/structure/B8743598.png)
